

Synthesis of 4-Octyne from 4,5-Dibromooctane: A Detailed Protocol

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Compound of Interest

Compound Name: 4-Octyne

Cat. No.: B155765

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Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of **4-octyne**, an internal alkyne, through the double dehydrohalogenation of 4,5-dibromooctane. This method utilizes a strong base, sodium amide, in liquid ammonia to facilitate two sequential E2 elimination reactions. This classic and efficient route is widely applicable for the preparation of various internal alkynes and serves as a fundamental transformation in organic synthesis.

Data Presentation

Parameter	Value	Source/Comment
Reactant	4,5-Dibromooctane	Vicinal dibromide
Reagent	Sodium Amide (NaNH ₂)	Strong base, 2.0-2.2 equivalents required
Solvent	Anhydrous Liquid Ammonia (NH ₃)	Provides a low-temperature reaction medium (-33 °C)
Reaction Temperature	-33 °C	Boiling point of liquid ammonia, minimizes side reactions
Reaction Time	2-4 hours	---
Work-up	Saturated aqueous ammonium chloride (NH ₄ Cl), Diethyl ether or pentane	Quenching of excess base and extraction of the product
Purification Method	Distillation	To isolate pure 4-octyne
Expected Yield	75-85%	Based on analogous reactions[1]
Product	4-Octyne	---
Appearance	Colorless liquid	---
Boiling Point	131-132 °C	
Density	0.751 g/mL at 25 °C	

Experimental Protocol

The synthesis of **4-octyne** from 4,5-dibromooctane is achieved via a double dehydrohalogenation reaction. This process involves two successive E2 elimination steps, requiring a potent base to abstract two equivalents of hydrogen halide.[1] Sodium amide in liquid ammonia is a highly effective reagent system for this transformation, with the low temperature of liquid ammonia (-33 °C) helping to suppress potential side reactions like isomerization of the newly formed triple bond.[1]

Materials:

- 4,5-Dibromooctane
- Sodium amide (NaNH_2)
- Anhydrous liquid ammonia (NH_3)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether (or pentane), anhydrous
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, including a three-necked round-bottom flask, condenser with a drying tube, dropping funnel, and distillation apparatus.
- Dry ice/acetone condenser

Safety Precautions:

- Sodium amide is a highly reactive and corrosive solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., in a glovebox).
- Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The glassware should be thoroughly dried before use. The system is flushed with an inert gas, such as nitrogen or argon.
- **Ammonia Condensation:** Anhydrous ammonia gas is condensed into the reaction flask, cooled in a dry ice/acetone bath, to the desired volume. A suitable volume is approximately

100 mL of liquid ammonia per 0.1 mol of 4,5-dibromooctane.[1]

- Addition of Sodium Amide: With continuous stirring, carefully add sodium amide (2.0-2.2 equivalents) to the liquid ammonia.[1] The sodium amide will dissolve to form a solution.
- Addition of 4,5-Dibromooctane: Dissolve 4,5-dibromooctane (1.0 equivalent) in a minimal amount of a dry, inert solvent such as diethyl ether or tetrahydrofuran. This solution is then added dropwise to the stirred sodium amide solution in liquid ammonia over a period of approximately 30 minutes.[1]
- Reaction: The reaction mixture is stirred at -33 °C (the refluxing temperature of ammonia) for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, the excess sodium amide is cautiously quenched by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the solution is neutral.
- Ammonia Evaporation: The dry ice/acetone bath is removed, and the ammonia is allowed to evaporate in the fume hood.
- Work-up: To the remaining residue, add water to dissolve the inorganic salts. The organic product is then extracted with diethyl ether or pentane (3 x 50 mL).[1]
- Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.[1]
- Purification: The crude **4-octyne** is purified by distillation.[1] The fraction boiling at approximately 131-132 °C should be collected to yield pure **4-octyne**.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **4-octyne** from 4,5-dibromooctane.

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References

- 1. benchchem.com [benchchem.com]
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